molecular formula C9H17NO4 B1477695 3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)propanoic acid CAS No. 2097956-18-6

3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)propanoic acid

Cat. No.: B1477695
CAS No.: 2097956-18-6
M. Wt: 203.24 g/mol
InChI Key: NGZYTIFJUZFGLY-UHFFFAOYSA-N
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Description

3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C9H17NO4 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-2-14-8-6-10(5-7(8)11)4-3-9(12)13/h7-8,11H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZYTIFJUZFGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)propanoic acid, identified by its CAS number 2097956-18-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C9H17NO4C_9H_{17}NO_4 with a molecular weight of 203.24 g/mol. The structure includes a pyrrolidine ring, which is significant for its biological interactions.

PropertyValue
Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
CAS Number 2097956-18-6

Research indicates that this compound acts as an allosteric potentiator of the metabotropic glutamate receptor 2 (mGluR2). Allosteric modulators influence receptor activity indirectly by binding to a site distinct from the active site, leading to enhanced receptor function without directly activating the receptor itself. This mechanism is crucial for developing treatments for neurological disorders where glutamate signaling is disrupted .

Pharmacological Effects

  • Neuroprotective Properties : Studies suggest that compounds similar to this compound can protect against excitotoxicity in neuronal cells, a condition often associated with neurodegenerative diseases.
  • Cognitive Enhancement : As an mGluR2 potentiator, it may enhance cognitive functions and has been explored in models of anxiety and depression .

Case Studies

A notable study investigated the effects of a related propanoic acid derivative on brain penetration and efficacy in enhancing mGluR2 activity. The derivative showed an EC50 value of 1200 nM, indicating significant potency in modulating receptor activity, with a brain/plasma ratio suggesting effective central nervous system penetration .

Research Findings

Recent findings highlight the compound's potential applications:

  • In Vitro Studies : Experiments demonstrated that the compound increases intracellular calcium levels in response to glutamate, suggesting a role in synaptic plasticity.
  • In Vivo Models : Animal studies showed that administration led to improved performance in memory tasks, indicating cognitive enhancement properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)propanoic acid
Reactant of Route 2
3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.